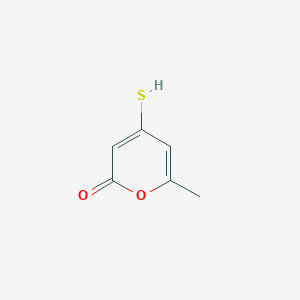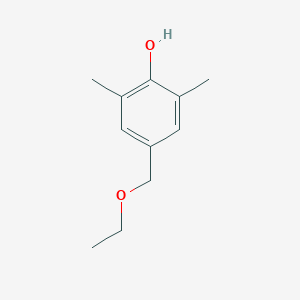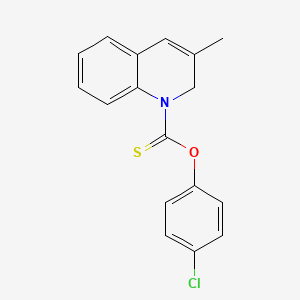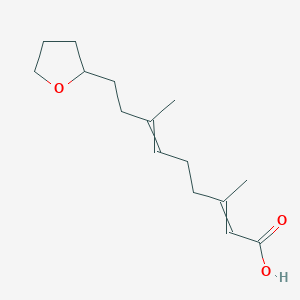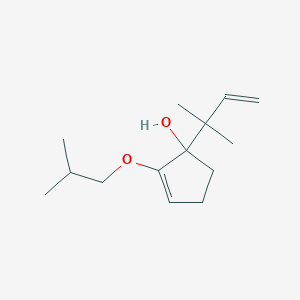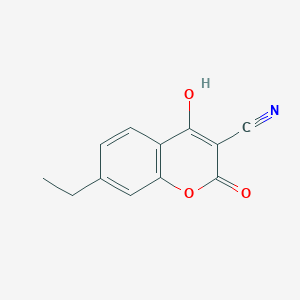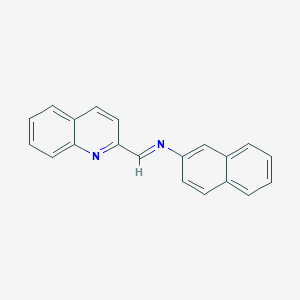
Propanediamide, N,N,N',N'-tetramethyl-2-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- is a chemical compound with the molecular formula C₇H₁₂N₂O₃. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- typically involves the reaction of appropriate amines with oxalyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors is common in industrial settings to enhance efficiency and safety .
Analyse Chemischer Reaktionen
Types of Reactions
Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Wissenschaftliche Forschungsanwendungen
Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with proteins and other biomolecules, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Propanediamide, N,N,N’,N’-tetramethyl-1-oxo-
- Propanediamide, N,N,N’,N’-tetramethyl-3-oxo-
Uniqueness
Propanediamide, N,N,N’,N’-tetramethyl-2-oxo- is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
60672-20-0 |
|---|---|
Molekularformel |
C7H12N2O3 |
Molekulargewicht |
172.18 g/mol |
IUPAC-Name |
N,N,N',N'-tetramethyl-2-oxopropanediamide |
InChI |
InChI=1S/C7H12N2O3/c1-8(2)6(11)5(10)7(12)9(3)4/h1-4H3 |
InChI-Schlüssel |
PMSHKUOVKVMTMN-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C(=O)C(=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


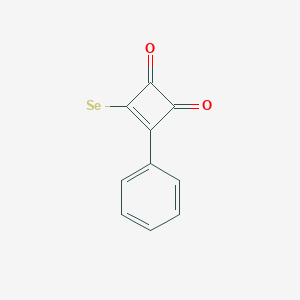
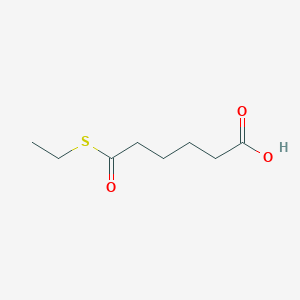
![Thieno[3,2-c][1,2]oxazole](/img/structure/B14619165.png)


